

# Analytical & Functional Distinction: 2-Chloro-4-methyl-5-nitroquinoline vs. Isomers[1]

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

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## Executive Summary

**2-Chloro-4-methyl-5-nitroquinoline** (CAS: 54965-60-5) represents a specialized scaffold in medicinal chemistry, particularly for the development of PI3K/mTOR inhibitors and antimalarial agents.[1] Its structural uniqueness lies in the peri-interaction between the methyl group at position 4 and the nitro group at position 5.[1] This steric proximity creates a distinct electronic and physical profile compared to its thermodynamic isomer, 2-chloro-4-methyl-6-nitroquinoline.[1]

This guide provides a rigorous analytical framework to distinguish these isomers. It synthesizes experimental physicochemical data with mechanistic insights, offering researchers a self-validating protocol for identification and functional application.[1]

## Physicochemical Profile & Structural Logic[1][2]

The defining feature of the 5-nitro isomer is the steric strain introduced by the 4,5-substituent relationship. Unlike the 6-nitro isomer, where substituents are spatially isolated, the 5-nitro analog forces the nitro group to rotate out of planarity with the aromatic system to accommodate the methyl group.

## Comparative Data Table

Property	Target: 5-Nitro Isomer	Alternative: 6-Nitro Isomer	Implication
Structure	2-Chloro-4-methyl-5-nitroquinoline	2-Chloro-4-methyl-6-nitroquinoline	5-Nitro has high steric strain (Peri-effect).[1]
CAS Number	54965-60-5	54965-59-2	Critical for procurement accuracy.[1]
Melting Point	133–134 °C	N/A (Predicted >140°C based on planarity)	5-Nitro has lower lattice energy due to non-planarity.[1]
Predicted LogP	3.3	~3.3	Similar lipophilicity; difficult to separate by standard RP-HPLC.[1]
Reactivity (SNAr)	High (Activated by N1 & 5-NO <sub>2</sub> )	Moderate (Less effective conjugation)	5-Nitro is a superior electrophile for C2-substitution.[1]

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*Note on Melting Points: The lower melting point of the 5-nitro isomer (133°C) compared to typical planar nitroquinolines (often >160°C) is a direct physical manifestation of the steric twist, which disrupts efficient crystal packing.*

## Analytical Cross-Referencing: The "Peri-Effect" Protocol

To unequivocally identify the 5-nitro isomer, researchers must look for specific spectral signatures arising from the proximity of the C4-Methyl and C5-Nitro groups.

## A. <sup>1</sup>H NMR Diagnostic Logic

The 4-Methyl group serves as an intramolecular probe.<sup>[1]</sup>

- 5-Nitro Isomer (Target):
  - C4-Methyl Shift: The methyl protons are spatially close to the nitro group's oxygen atoms.<sup>[1]</sup> Depending on the twist angle, this results in an anomalous chemical shift (typically deshielded to  $\delta$  2.8–2.9 ppm) compared to the standard methyl-quinoline range.
  - Aromatic Coupling: You will observe a specific coupling pattern for the benzenoid ring protons (H6, H7, H8). Expect a doublet-doublet-doublet or AMX pattern where H6 and H8 are distinct.<sup>[1]</sup>
  - NOE Signal: A Nuclear Overhauser Effect (NOE) correlation will be observed between the C4-Methyl protons and H6 (weak) or potentially the nitro group influence, but crucially, there is NO proton at the C5 position to couple with.
- 6-Nitro Isomer (Alternative):
  - C4-Methyl Shift: The methyl group is in a sterically free environment.<sup>[1]</sup> The shift will appear in the standard range ( $\delta$  2.6–2.7 ppm).<sup>[1]</sup>
  - Aromatic Coupling: The C5 proton is present.<sup>[1]</sup> You will see a singlet or essentially uncoupled signal for H5 (due to C4-Me and C6-NO<sub>2</sub> flanking), which is a "smoking gun" for the 6-nitro isomer.<sup>[1]</sup>

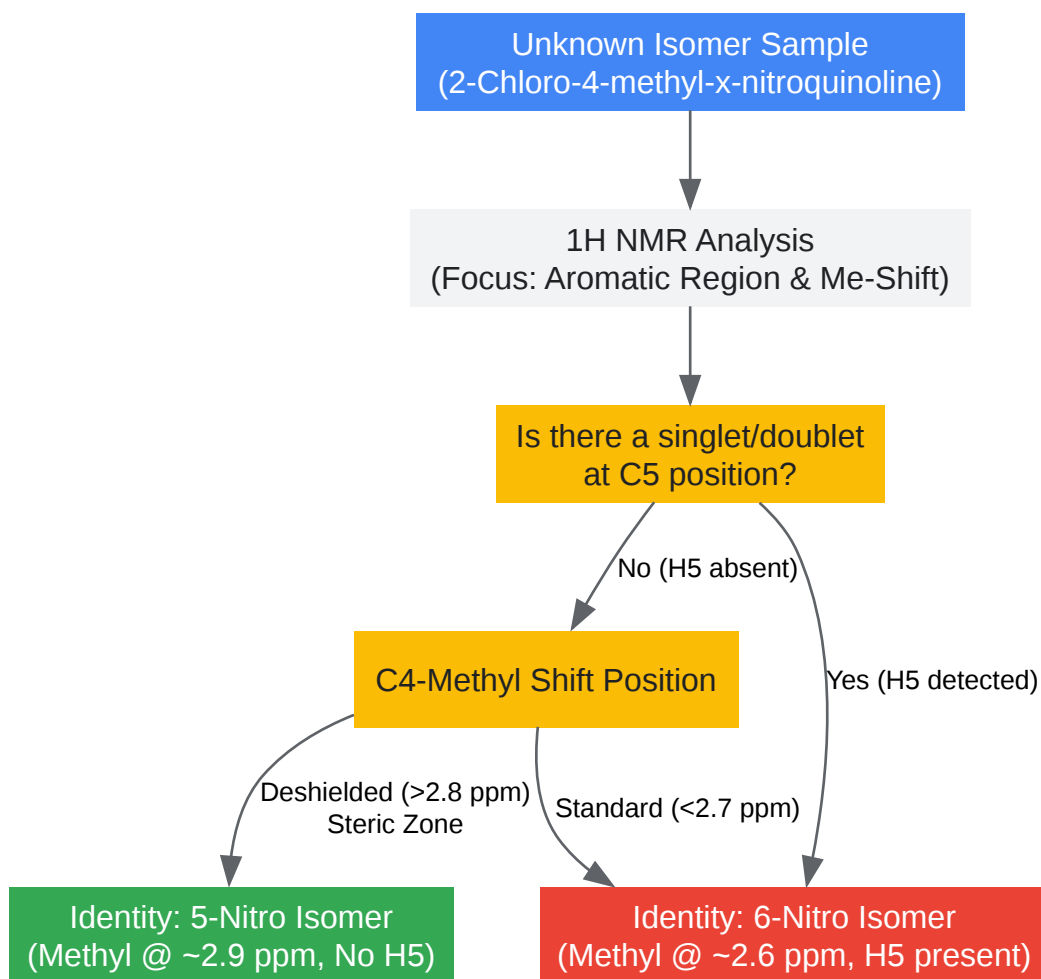
## B. Mass Spectrometry (Fragmentation)

In EI-MS or MS/MS, the "Ortho Effect" (or in this case, Peri-Effect) facilitates unique fragmentation pathways.

- 5-Nitro: Prominent loss of  $[M - OH]^+$  ( $m/z$  205) or  $[M - H_2O]^+$  is often enhanced due to hydrogen abstraction from the C4-methyl by the C5-nitro oxygen.<sup>[1]</sup>
- 6-Nitro: This pathway is geometrically impossible; fragmentation is dominated by standard  $[M - NO_2]^+$  loss.<sup>[1]</sup>

## Visualizing the Analytical Workflow

The following decision tree illustrates the logic for confirming the identity of the 5-nitro isomer using standard analytical techniques.



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Figure 1: Analytical logic tree for distinguishing 5-nitro and 6-nitro isomers based on NMR signatures.

## Functional Performance: Nucleophilic Substitution (S<sub>N</sub>Ar)[1]

In drug development, this scaffold is often used to introduce amines at the C2 position. The position of the nitro group critically influences the reaction rate.

## Mechanism & Reactivity

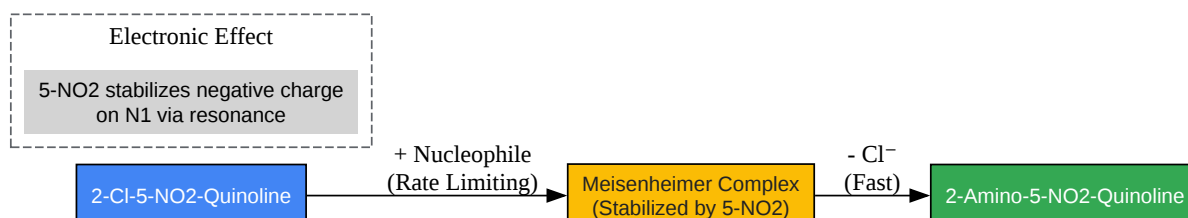
The S<sub>N</sub>Ar reaction at C2 is facilitated by the ring nitrogen (N1). The 5-nitro group enhances this electrophilicity more effectively than the 6-nitro group due to extended conjugation.<sup>[1]</sup>

- 5-Nitro: The electron-withdrawing effect can be delocalized onto N1, stabilizing the Meisenheimer complex intermediate.<sup>[1]</sup>
- 6-Nitro: The resonance contribution is less direct regarding the N1/C2 axis.<sup>[1]</sup>

## Experimental Protocol: C2-Amination

Objective: Displacement of 2-Chloro with Morpholine (Model Nucleophile).<sup>[1]</sup>

- Preparation: Dissolve **2-Chloro-4-methyl-5-nitroquinoline** (1.0 eq, 100 mg) in anhydrous DMF (2.0 mL).
- Addition: Add Morpholine (1.2 eq) and DIPEA (1.5 eq).
- Reaction: Heat to 80°C for 2 hours.
  - Note: The 6-nitro isomer typically requires higher temperatures (100–120°C) or longer times (4–6 hours) to reach full conversion.<sup>[1]</sup>
- Work-up: Pour into ice water. The 5-nitro product typically precipitates as a yellow solid due to high crystallinity of the amino-derivative.<sup>[1]</sup>
- Validation: Monitor by TLC (50% EtOAc/Hexane). The product will be significantly more polar than the starting chloride.<sup>[1]</sup>



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Figure 2: SNAr pathway highlighting the stabilizing role of the 5-nitro group.[1]

## References

- PubChem.**2-Chloro-4-methyl-5-nitroquinoline** (Compound).[1] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- MolAid.**2-Chloro-4-methyl-5-nitroquinoline** Physicochemical Properties. Available at: [\[Link\]](#) [1]
- Royal Society of Chemistry.Mechanistic insights into SNAr reactions of nitro-quinolines.[1] Journal of the Chemical Society, Perkin Transactions 2. Available at: [\[Link\]](#)

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## Sources

- 1. 2-Chloro-4-methoxyquinoline | C<sub>10</sub>H<sub>8</sub>CINO | CID 12369166 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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